Koenidine

Description

Koenigicine has been reported in Murraya koenigii with data available.

Aidiabetic alkaloid from Murraya koenigii; structure in first source

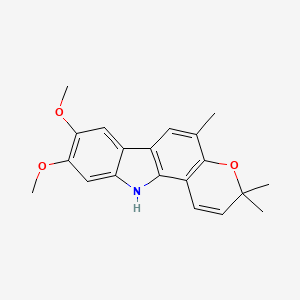

Structure

3D Structure

Properties

IUPAC Name |

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZVYLWUISSZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298965 | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24123-92-0 | |

| Record name | Koenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koenigicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24123-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: Chemical Architecture and Isolation of Koenidine

Executive Summary

Koenidine (CAS: 24123-92-0), also known as Koenigicine, is a bioactive carbazole alkaloid predominantly isolated from the root bark and leaves of Murraya koenigii (Rutaceae).[1] Structurally characterized by a pyrano[3,2-a]carbazole skeleton, it possesses significant pharmacological potential, including cytotoxic activity against human carcinoma cell lines (e.g., HeLa, HepG2) and antimicrobial properties.[1] This guide provides a definitive structural analysis, spectroscopic fingerprint, and a validated isolation protocol to support further structure-activity relationship (SAR) studies.[1]

Chemical Constitution & Molecular Architecture[1]

Koenidine belongs to the C20-carbazole alkaloid family.[1] Its architecture is defined by a tricyclic carbazole core fused to a dimethylpyran ring, further substituted with methoxy and methyl groups.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3,11-dihydro-8,9-dimethoxy-3,3,5-trimethylpyrano[3,2-a]carbazole |

| Common Synonyms | Koenigicine, Koenimbidine |

| Molecular Formula | C₂₀H₂₁NO₃ |

| Molecular Weight | 323.39 g/mol |

| Physical State | Pale yellow crystalline solid |

| Melting Point | 224–225 °C |

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

Structural Logic

The molecule's lipophilicity is driven by the pyran ring and methyl substituents, facilitating membrane permeability. The methoxy groups at positions C-8 and C-9 (numbering may vary by convention, often C-6/C-7 in biosynthesis papers) serve as hydrogen bond acceptors, critical for interaction with protein targets such as Topoisomerase II.[1]

Spectroscopic Characterization (Fingerprint)[1]

Accurate identification of Koenidine relies on High-Resolution Nuclear Magnetic Resonance (NMR).[1] The following data represents the consensus spectroscopic signature in CDCl₃/CD₃OD.

¹H NMR Data (500 MHz)

The proton environment is distinct due to the gem-dimethyl group on the pyran ring and the aromatic methoxy signals.

| Position / Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH | 8.11 | Broad Singlet | 1H | Carbazole N-H (Exchangeable) |

| Ar-H (C-5) | 7.98 | Doublet ( | 1H | Deshielded aromatic proton |

| Ar-H (C-4) | 7.45 | Singlet | 1H | Isolated aromatic proton |

| Ar-H (C-8) | 7.31 | Doublet ( | 1H | Aromatic ring proton |

| Ar-H (C-2) | 6.68 | Singlet | 1H | Isolated aromatic proton |

| Pyran Olefin (H-4') | 6.59 | Doublet ( | 1H | Vinylic proton (Pyran ring) |

| Pyran Olefin (H-3') | 5.68 | Doublet ( | 1H | Vinylic proton (Pyran ring) |

| Methoxy (-OMe) | 3.98 | Singlet | 3H | Oxygen-attached methyl |

| Methoxy (-OMe) | 3.93 | Singlet | 3H | Oxygen-attached methyl |

| Ar-CH₃ | 2.33 | Singlet | 3H | Aromatic methyl group |

| Gem-Dimethyl | 1.61, 1.48 | Singlets | 6H (Total) | Pyran ring gem-dimethyls |

Analytic Note: The pair of doublets at δ 6.59 and 5.68 with a coupling constant (

) of ~10 Hz is diagnostic for the-pyran ring fusion.

Biosynthetic Trajectory

Koenidine is biogenetically derived from 3-methylcarbazole via the shikimate pathway.[1] The pathway involves oxidative hydroxylation followed by prenylation and cyclization.

Figure 1: Proposed biosynthetic pathway from the 3-methylcarbazole precursor to Koenidine involving prenylation and oxidative cyclization.[1]

Isolation & Purification Protocol

This protocol describes the isolation of Koenidine from Murraya koenigii leaves. It utilizes a polarity-gradient fractionation to separate Koenidine from structurally similar alkaloids like Mahanimbine and Girinimbine.[1]

Experimental Workflow

Reagents Required: Methanol (MeOH), n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Silica Gel (60–120 mesh and 230–400 mesh).[1]

-

Extraction:

-

Macerate 1.0 kg of shade-dried, powdered leaves in MeOH (3 x 3L) for 72 hours at room temperature.

-

Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to yield crude extract.

-

-

Partitioning:

-

Fractionation (Column Chromatography):

-

Purification:

Figure 2: Isolation workflow for Koenidine using solvent partitioning and chromatographic separation.

Pharmacological Scope & Mechanism[1][6]

Koenidine exhibits a "multipronged" therapeutic mechanism, primarily attributed to the planar carbazole moiety which allows for DNA intercalation and enzyme inhibition.

-

Cytotoxicity: Demonstrates IC₅₀ values in the micromolar range against MCF-7 (Breast) and HeLa (Cervical) cancer lines.[1] The mechanism involves the induction of apoptosis via the mitochondrial pathway (caspase-3 activation).

-

Antibiotic Resistance Reversal: Acts as an efflux pump inhibitor (EPI) in resistant bacterial strains (e.g., S. aureus), potentiating the effect of standard antibiotics.

-

Structure-Activity Relationship (SAR): The presence of the pyran ring is essential for lipophilicity, while the C-3 methyl and methoxy groups modulate binding affinity to the ATP-binding pocket of kinase targets.

References

-

Structural Elucidation & NMR Data

-

Isolation Protocols

-

Source: BenchChem / Scientific Research Journal.[1]

- Title: A Technical Guide to the Discovery and Isolation of Koenimbine

-

-

Biosynthetic Pathway

-

Biological Activity

Sources

An In-depth Technical Guide to the Discovery, Natural Sourcing, and Scientific Profile of Koenidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the carbazole alkaloid Koenidine, from its initial discovery to its isolation and biological significance. Designed with the researcher in mind, this document eschews rigid templates in favor of a logical narrative that follows the scientific journey of this promising natural product.

Introduction: The Emergence of a Bioactive Carbazole Alkaloid

Koenidine is a naturally occurring carbazole alkaloid found within the leaves of Murraya koenigii (L.) Spreng, commonly known as the curry tree.[1] This plant has a long history of use in traditional medicine, particularly in the Indian Ayurvedic system.[2] Modern phytochemical investigations have revealed a wealth of bioactive compounds within Murraya koenigii, with carbazole alkaloids being a prominent and medicinally significant class.[2] Koenidine, in particular, has garnered scientific interest for its potential therapeutic applications, most notably as an antidiabetic agent.[3] This guide will delve into the technical details of its discovery, its natural source, methods for its isolation and structural elucidation, its proposed biosynthetic origin, and its known biological activities.

Discovery and Structural Elucidation: Unveiling Koenidine

The pioneering work on the carbazole alkaloids of Murraya koenigii was significantly advanced by Narasimhan and his colleagues. While a specific singular "discovery" paper for Koenidine is not readily apparent in the literature, its structure was elucidated alongside other carbazole alkaloids like mahanimbine, koenimbine, mahanine, koenine, and koenigine in the mid-1970s.[2][4] The structural determination of these complex heterocyclic compounds relied on a combination of chemical degradation and sophisticated spectroscopic techniques of the era, which have since been refined.

Chemical Structure

Koenidine possesses the chemical formula C₂₀H₂₁NO₃ and has the IUPAC name 8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole.[5] Its structure is characterized by a carbazole nucleus fused with a pyran ring.

Table 1: Physicochemical Properties of Koenidine [5]

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₃ |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 24123-92-0 |

| Appearance | Solid |

| Melting Point | 224 - 225 °C |

Structural Elucidation Methodologies

The definitive structure of Koenidine was established through a combination of spectroscopic methods that are standard in the field of natural product chemistry.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Koenidine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₀H₂₁NO₃. The fragmentation pattern in the mass spectrum provides valuable clues about the different structural motifs within the molecule.[8][9]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would indicate the presence of functional groups such as N-H stretching of the carbazole ring and C-O stretching of the methoxy and pyran moieties. UV-Vis spectroscopy would show characteristic absorptions for the carbazole chromophore.

Natural Source and Isolation: From Leaf to Pure Compound

The primary natural source of Koenidine is the leaves of Murraya koenigii.[1] The isolation of Koenidine from this botanical source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of carbazole alkaloids from Murraya koenigii.[4][10][11]

Experimental Protocol for the Isolation of Koenidine

3.1.1. Plant Material Collection and Preparation

-

Fresh leaves of Murraya koenigii are collected and authenticated.

-

The leaves are thoroughly washed with water to remove any dirt and debris.

-

The leaves are shade-dried at room temperature for several days until they are brittle. This method helps in preserving the chemical integrity of the alkaloids.[10]

-

The dried leaves are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.[10]

3.1.2. Extraction

-

The powdered leaf material (e.g., 200 g) is defatted with a non-polar solvent like petroleum ether using a Soxhlet apparatus for several hours. This step removes lipids and other non-polar compounds.[4]

-

The defatted plant material is then exhaustively extracted with 95% ethanol in a Soxhlet apparatus.[4]

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Acid-Base Partitioning

-

The crude ethanolic extract is suspended in 5% hydrochloric acid.

-

The acidic solution is then filtered to remove any insoluble material.

-

The acidic filtrate is washed with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic impurities.

-

The acidic aqueous layer is then basified with a dilute ammonia solution to a pH of 9-10. This step precipitates the alkaloids.

-

The precipitated alkaloids are extracted with a chlorinated solvent such as chloroform or dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.

3.1.4. Chromatographic Purification

-

The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.[10]

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Fractions showing similar TLC profiles are combined.

-

The fractions containing Koenidine are further purified by repeated column chromatography or by preparative TLC to obtain the pure compound.

Workflow Diagram for Koenidine Isolation

Caption: Workflow for the isolation of Koenidine.

Biosynthesis: The Natural Assembly of Koenidine

The biosynthesis of carbazole alkaloids in higher plants is a complex process that is not yet fully elucidated. However, it is widely proposed that the carbazole nucleus is derived from the shikimate pathway, with 3-methylcarbazole being a key intermediate.[5][12] The biosynthesis of Koenidine likely follows a similar pathway, involving the cyclization of a diarylamine precursor.

Proposed Biosynthetic Pathway of Koenidine

The proposed pathway begins with precursors from primary metabolism that lead to the formation of the carbazole skeleton. This is followed by a series of modifications, including prenylation, cyclization to form the pyran ring, and methoxylation to yield the final structure of Koenidine.

Caption: Proposed biosynthetic pathway of Koenidine.

Biological Activities and Therapeutic Potential

Koenidine has been reported to exhibit a range of biological activities, making it a compound of significant interest for drug discovery and development.

Antidiabetic Activity

The most well-documented biological activity of Koenidine is its potential as an antidiabetic agent.[3] Studies have shown that Koenidine can enhance glucose uptake in muscle cells.[3] The proposed mechanism of action involves the potentiation of the insulin signaling pathway through the activation of Akt (Protein Kinase B), which in turn promotes the translocation of the glucose transporter GLUT4 to the cell membrane.[3]

Other Pharmacological Activities

In addition to its antidiabetic effects, extracts of Murraya koenigii containing Koenidine and other carbazole alkaloids have demonstrated a variety of other pharmacological properties, including:

-

Antioxidant activity: Carbazole alkaloids are known to possess antioxidant properties, which can help in mitigating oxidative stress-related diseases.

-

Anti-inflammatory activity: Extracts of Murraya koenigii have shown significant anti-inflammatory effects.[1]

-

Antimicrobial activity: Some carbazole alkaloids have been reported to have activity against various bacteria and fungi.

-

Cytotoxic activity: Certain carbazole alkaloids have shown cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development.[13]

Further research is required to isolate and characterize the specific contributions of Koenidine to each of these activities and to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

Koenidine stands out as a carbazole alkaloid with significant therapeutic potential, particularly in the management of diabetes. Its discovery and isolation from Murraya koenigii highlight the importance of natural products in drug discovery. This technical guide has provided a comprehensive overview of the current knowledge surrounding Koenidine, from its chemical nature and natural sourcing to its biological activities.

Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient total synthesis of Koenidine would provide a reliable source of the compound for further pharmacological studies and would allow for the synthesis of analogues with potentially improved activity.

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Koenidine, as well as its dose-response relationship.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by Koenidine will be crucial for its development as a therapeutic agent.

-

Clinical Trials: Should preclinical studies prove successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of Koenidine in humans.

The continued exploration of Koenidine and other carbazole alkaloids from Murraya koenigii holds great promise for the development of novel therapeutics for a range of human diseases.

References

- Yuvianti Dwi Franyoto, et al. Murraya koenigii L. Spreng.: An updated review of chemical composition, pharmacological effects, and toxicity studies. Journal of Applied Pharmaceutical Science. 2024.

- Kalyani HB, et al. The Effect of Murraya koenigii Extract on Therapeutic Efficacy of Amlodipine in Rats: Possible Drug-Herb Interaction. General Med. 2015;3(1):1000153.

- Gautam, M.K., et al. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds. Molecules. 2022;27(19):6345.

- Patel, M. & Thakkar, M. "EXTRACTION, ISOLATION, IDENTIFICATION & APPLICATION OF CARDIAC GLYCOSIDE FROM LEAF EXTRACT OF MURRAYA KOENIGII". International Journal of Creative Research Thoughts. 2022;10(11):d518-d524.

- To study the phytochemical constituent of Murraya koenigii leaves. Journal of Drug Discovery and Health Sciences. 2025.

- A process for the preparation of antioxidant conserve from indian curry leaves (murraya koenigii spreng.).

- Wang, H., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. 2022.

- Knölker, H. J., & Reddy, K. R. Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews. 2002;102(11):4303-4427.

- S, P., & K, S. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ). Journal of Environmental Nanotechnology. 2014;3(4):22-27.

-

Koenidine. PubChem. National Center for Biotechnology Information. Available from: [Link].

- H, L., et al. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. Journal of Microbiology and Biotechnology. 2020;30(8):1125-1134.

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available from: [Link].

- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Magritek. 2018.

- G, K., et al. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Pharmaceutical Biology. 2021;59(1):1056-1066.

-

Ion mass spectra of quinidine (upper spectra-full scan, middle... ResearchGate. Available from: [Link].

- Knölker, H. J., & Reddy, K. R. Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews. 2002;102(11):4303-4427.

- Patel, M. B., et al. MECHANISMS OF ACTION OF ALKALOIDS IN THE MANAGEMENT OF DIABETES MELLITUS. Indo American Journal of Pharmaceutical Sciences. 2022;9(04):232-241.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jddhs.com [jddhs.com]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.com [iomcworld.com]

- 5. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 7. scienceasia.org [scienceasia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijcrt.org [ijcrt.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

A Technical Guide to Murraya koenigii as a Viable Source of the Bioactive Alkaloid Koenidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Murraya koenigii (Linn.) Spreng, commonly known as the curry leaf tree, is a plant of the Rutaceae family deeply rooted in traditional Ayurvedic medicine and widely utilized in culinary applications.[1][2] Beyond its aromatic properties, this plant serves as a rich reservoir of bioactive carbazole alkaloids, which have demonstrated a spectrum of potent pharmacological effects.[3] Among these, koenidine has emerged as a compound of significant scientific interest, particularly for its promising antidiabetic properties.[4] This technical guide provides a comprehensive framework for the extraction, isolation, characterization, and pharmacological evaluation of koenidine from M. koenigii. It is designed to equip researchers and drug development professionals with the requisite knowledge to harness this natural scaffold for therapeutic innovation. The narrative synthesizes field-proven methodologies with the underlying scientific principles, ensuring a robust and reproducible approach to natural product chemistry.

Introduction: The Phytochemical Landscape of Murraya koenigii

Murraya koenigii is a deciduous shrub or small tree native to India and found throughout tropical and subtropical regions.[2][5] Its leaves, bark, and roots are prolific sources of a diverse array of phytochemicals, including alkaloids, flavonoids, terpenoids, and polyphenols.[3][6] The most pharmacologically significant constituents are the carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds.[5] The plant's extracts have been traditionally used for their anti-inflammatory, analgesic, antidiabetic, and antimicrobial properties.[7][8]

Within this complex chemical matrix, koenidine (C₂₀H₂₁NO₃) stands out.[9] It is structurally related to other prominent carbazole alkaloids found in the plant, such as koenine, koenigine, and the widely studied girinimbine and mahanimbine.[5] The unique structural features of these alkaloids are responsible for their diverse biological activities, making M. koenigii a compelling target for natural product-based drug discovery.

Classification of Bioactive Compounds in Murraya koenigii

The chemical diversity of M. koenigii is extensive. The major classes of compounds can be visualized as follows, highlighting the prominence of alkaloids.

Caption: Hierarchical classification of major phytochemicals in M. koenigii.

Extraction and Isolation of Koenidine: A Validated Workflow

The successful isolation of koenidine hinges on a systematic approach that leverages the compound's physicochemical properties. The causality behind this multi-stage process is to progressively enrich the target alkaloid by eliminating unwanted constituents based on their differential solubility and polarity.

Experimental Protocol: From Leaf to Pure Compound

This protocol describes a robust, self-validating system for obtaining high-purity koenidine.

Step 1: Preparation of Plant Material

-

Collection: Harvest fresh, healthy leaves of Murraya koenigii.

-

Drying: Shade-dry the leaves at room temperature for 7-10 days. This method is preferred over oven-drying as it minimizes the thermal degradation of thermolabile alkaloids.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder. This increases the surface area, facilitating efficient solvent penetration during extraction.[10]

Step 2: Primary Solvent Extraction

-

Method: Employ Soxhlet extraction for exhaustive recovery of alkaloids.[10] Maceration with intermittent shaking is a viable, lower-energy alternative.

-

Solvent Selection: Use a hydroalcoholic solution (e.g., 80% ethanol) or methanol. These polar solvents are effective at extracting a broad spectrum of alkaloids from the plant matrix. An initial non-polar wash with petroleum ether can be performed to remove lipids and chlorophyll, which can interfere with subsequent purification steps.[11]

-

Procedure (Soxhlet):

-

Load the powdered leaf material (e.g., 500 g) into a cellulose thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (e.g., 2.5 L of 80% ethanol).

-

Heat the flask to the solvent's boiling point and run the extraction continuously for 24-48 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Step 3: Acid-Base Liquid-Liquid Partitioning This step is crucial for the selective separation of alkaloids from neutral and acidic compounds.

-

Acidification: Re-dissolve the crude extract in 5% hydrochloric acid (HCl). Alkaloids, being basic, will form water-soluble hydrochloride salts.

-

Washing: Transfer the acidic solution to a separatory funnel and wash with a non-polar solvent like chloroform or diethyl ether. Neutral compounds (e.g., fats, terpenoids) will partition into the organic layer, which is then discarded.

-

Basification: Increase the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with chloroform or ethyl acetate. The free-base alkaloids will partition into the organic layer.

-

Final Concentration: Combine the organic fractions, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield a crude alkaloid fraction.

Step 4: Chromatographic Purification

-

Technique: Column chromatography over silica gel (60-120 mesh) is the standard method for separating individual alkaloids from the crude mixture.

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

-

Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% petroleum ether or hexane and gradually introduces ethyl acetate or chloroform.

-

Rationale: Compounds elute based on their polarity. Less polar alkaloids will elute first, while more polar ones like koenidine (due to its methoxy and hydroxyl groups) will require a higher concentration of the polar solvent.

-

-

Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 25 mL each).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing koenidine. A vanillin-sulfuric acid spray reagent can be used for visualization, which typically gives a characteristic color for carbazole alkaloids.

-

Pooling and Crystallization: Combine the pure fractions containing koenidine and concentrate the solvent. Allow the compound to crystallize, often from a solvent system like chloroform-methanol, to yield pure koenidine crystals.

Workflow Visualization

The entire process from plant material to pure koenidine can be summarized in the following workflow diagram.

Caption: Step-by-step workflow for the isolation of koenidine from M. koenigii.

Physicochemical and Spectroscopic Characterization

Definitive structural confirmation and purity assessment of the isolated koenidine are achieved through a combination of physicochemical and spectroscopic techniques.[12] These methods provide a verifiable fingerprint of the molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₃ | [9] |

| Molecular Weight | 339.39 g/mol | PubChem |

| Appearance | Crystalline Solid | General |

| Class | Carbazole Alkaloid | [5] |

Analytical Characterization Methods

A multi-technique approach is essential for unambiguous characterization.

| Technique | Purpose & Expected Results |

| UV-Visible Spectroscopy | Provides information on the chromophoric system. Carbazole alkaloids typically show characteristic absorption maxima in the 230-350 nm range. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. Expected peaks include N-H stretching (for the carbazole amine), O-H stretching (hydroxyl group), C-O stretching (methoxy groups), and aromatic C=C bending. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and fragmentation pattern. High-Resolution MS (HR-MS) can confirm the elemental composition.[13] |

| Nuclear Magnetic Resonance (NMR) | Provides the complete structural backbone. ¹H NMR reveals the number and environment of protons, while ¹³C NMR shows the carbon framework. 2D NMR techniques (COSY, HMBC, HSQC) establish connectivity. |

| RP-HPLC | Assesses purity and allows for quantification. A validated method would use a C18 column with a mobile phase (e.g., acetonitrile:water with a buffer) to yield a sharp, symmetrical peak with a consistent retention time.[14][15] |

Pharmacological Activity and Therapeutic Potential

Koenidine has demonstrated significant biological activity, with its antidiabetic effects being the most extensively studied.[4]

Antidiabetic Activity

Research has identified koenidine as a metabolically stable compound with potent antidiabetic effects.[4] In rodent models of type 2 diabetes, koenidine administration led to a significant reduction in postprandial blood glucose and an improvement in overall insulin sensitivity.[4][8]

Mechanism of Action: The antidiabetic effect of koenidine is mediated, at least in part, by its ability to enhance glucose uptake in muscle cells. Studies in L6-GLUT4myc myotubes have shown that koenidine promotes the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane.[4] This action is dependent on the AKT signaling pathway , a critical regulator of glucose metabolism and cell survival. By activating this pathway, koenidine mimics the downstream effects of insulin, facilitating the entry of glucose into cells and thereby lowering blood glucose levels.

Caption: Proposed mechanism of koenidine's antidiabetic action via the AKT pathway.

Pharmacokinetic Profile

Understanding the bioavailability and systemic exposure of koenidine is critical for its development as a therapeutic agent. An in vivo pharmacokinetic study provided the following key parameters after oral administration:

| Parameter | Koenidine | Koenimbine (for comparison) | Source |

| Dose | 0.1 g/kg b.w. | 0.1 g/kg b.w. | [3][6] |

| Cmax (μM) | 2.82 ± 0.53 | 1.81 ± 0.55 | [3][6] |

| Tmax (min) | 240 ± 0.00 | 49.8 ± 8.4 | [3][6] |

These data indicate that koenidine achieves a higher maximum systemic concentration (Cmax) compared to the related alkaloid koenimbine, although it takes longer to reach this peak (Tmax).[3][6] The superior bioavailability of koenidine contributes to its potent in vivo efficacy and underscores its potential as a drug lead.[4]

Conclusion and Future Directives

Murraya koenigii is unequivocally a valuable and sustainable source of the carbazole alkaloid koenidine. This guide has detailed a robust and scientifically-grounded pathway for its isolation, characterization, and preliminary pharmacological assessment. The demonstrated antidiabetic activity of koenidine, underpinned by a clear mechanism of action and favorable pharmacokinetics, establishes it as a promising natural scaffold for the development of novel therapeutics for metabolic disorders.

Future research should be directed towards:

-

Process Optimization: Scaling up the extraction and purification processes for industrial feasibility while maximizing yield and purity.

-

Biosynthetic Pathway Elucidation: Investigating the specific enzymatic steps in the biosynthesis of koenidine within M. koenigii could open avenues for synthetic biology approaches to production.

-

Expanded Preclinical Trials: Conducting comprehensive safety, toxicology, and efficacy studies in advanced animal models to further validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of koenidine to identify pharmacophores and potentially enhance potency and selectivity.

The continued exploration of koenidine from Murraya koenigii represents a compelling intersection of traditional medicine and modern drug discovery, with the potential to yield significant benefits for human health.

References

- PHARMACOLOGICAL ACTIVITIES OF MURRAYA KOENIGII LEAVES - RJPN. (n.d.).

- Medicinal Property of Murraya Koenigii- A Review. (n.d.). International Science Community Association.

-

Tella, A. C., et al. (2016). Naturally Occurring Carbazole Alkaloids from Murraya koenigii as Potential Antidiabetic Agents. Journal of Natural Products, 79(6), 1547-1557. Retrieved February 1, 2026, from [Link]

-

Ganesan, K., & Xu, B. (2018). Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds. Molecules, 23(11), 2897. Retrieved February 1, 2026, from [Link]

-

Spreng, L. (2024). Murraya koenigii L. Spreng.: An updated review of chemical composition, pharmacological effects, and toxicity studies. Retrieved February 1, 2026, from [Link]

-

Quinidine A Comprehensive Review of Its Pharmacology, Clinical Applications, and Management. (n.d.). Scribd. Retrieved February 1, 2026, from [Link]

-

Ganesan, K., & Xu, B. (2018). Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds. Molecules, 23(11), 2897. Retrieved February 1, 2026, from [Link]

-

A review and its potential of Murraya koenigii. (2021). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Murraya koenigii L. Spreng.: An updated review of chemical composition, pharmacological effects, and toxicity studies. (2024). Retrieved February 1, 2026, from [Link]

-

To study the phytochemical constituent of Murraya koenigii leaves. (2025). Journal of Drug Discovery and Health Sciences. Retrieved February 1, 2026, from [Link]

-

Koenidine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (2025). JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved February 1, 2026, from [Link]

-

Isolation of Phytoconstituents from the leaves of Murraya koenigii Linn. (2026). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Quinidine. (2023). In StatPearls. StatPearls Publishing. Retrieved February 1, 2026, from [Link]

-

BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. (2023). Rasayan Journal of Chemistry. Retrieved February 1, 2026, from [Link]

-

Quinidine Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved February 1, 2026, from [Link]

-

Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties. (2019). Retrieved February 1, 2026, from [Link]

-

Quinidine. (n.d.). In Wikipedia. Retrieved February 1, 2026, from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Retrieved February 1, 2026, from [Link]

-

Alkaloids from Sri Lankan curry-leaf (Murraya koenigii) display melanogenesis inhibitory activity: Structures of karapinchamines A and B. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Retrieved February 1, 2026, from [Link]

-

Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (2015). Drug Testing and Analysis, 7(1), 45-54. Retrieved February 1, 2026, from [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds [mdpi.com]

- 4. Naturally Occurring Carbazole Alkaloids from Murraya koenigii as Potential Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. japsonline.com [japsonline.com]

- 9. Koenidine | C20H21NO3 | CID 278055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC | JOURNAL OF PHARMACEUTICAL ANALYSIS [journalsofpharmaceuticalanalysis.com]

- 15. Bot Verification [rasayanjournal.co.in]

The Biosynthesis of Koenidine: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Architecture of a Promising Pyranocarbazole Alkaloid in Murraya koenigii

Abstract

Koenidine, a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii (curry tree), has garnered significant interest within the scientific community for its potential therapeutic properties. Understanding its biosynthesis is paramount for harnessing its full potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current understanding of the Koenidine biosynthetic pathway in plants. We delve into the precursor molecules, key enzymatic steps, and the classes of enzymes, such as cytochrome P450 monooxygenases, prenyltransferases, and O-methyltransferases, that are putatively involved in its formation. This guide synthesizes existing research to propose a putative pathway, highlighting areas where further investigation is required to fully elucidate the molecular machinery responsible for the synthesis of this complex natural product.

Introduction: The Significance of Koenidine

Koenidine is a member of the pyranocarbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds predominantly found in plants of the Rutaceae family. These alkaloids, including the structurally related compounds koenimbine and koenigine, are known for a wide range of biological activities. The unique pyranocarbazole scaffold is a key feature contributing to their pharmacological potential. The intricate structure of Koenidine, characterized by its specific pattern of methoxylation and a pyran ring fused to the carbazole core, presents a fascinating case study in plant secondary metabolism. Elucidating its biosynthetic pathway is crucial for understanding the chemical diversity of carbazole alkaloids and for developing sustainable production platforms for this high-value compound.

The Proposed Biosynthetic Pathway of Koenidine

The biosynthesis of Koenidine is believed to follow a multi-step enzymatic cascade, originating from primary metabolism and culminating in the elaborate pyranocarbazole structure. While the complete pathway has not been fully elucidated, a putative sequence of reactions can be constructed based on known carbazole alkaloid biosynthesis and transcriptome analyses of Murraya koenigii.[1][2]

Formation of the Carbazole Core

The journey to Koenidine begins with the shikimate pathway, a central route in plant metabolism responsible for the synthesis of aromatic amino acids. The carbazole skeleton is biogenetically derived from a 3-methylcarbazole precursor.[3] While the precise enzymatic steps leading to the formation of the initial carbazole ring in plants are still under investigation, studies on bacterial carbazole biosynthesis suggest a complex condensation of precursors derived from tryptophan and acetate pathways.[4]

The Central Role of Koenimbine

Koenimbine is considered a key intermediate and a likely precursor to Koenidine. The structural differences between koenimbine, koenigine, and koenidine lie in the degree of hydroxylation and methoxylation on the carbazole ring. It is hypothesized that a series of post-modification reactions on the koenimbine scaffold leads to the formation of Koenidine.

The Path to Pyranocarbazole: Prenylation and Cyclization

A critical step in the formation of the pyranocarbazole scaffold is the introduction of a prenyl group, followed by cyclization to form the pyran ring. This is a common strategy in the biosynthesis of various natural products.[5]

-

Prenylation: A prenyltransferase enzyme is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid unit to the carbazole core. Transcriptome analysis of Murraya koenigii has revealed the presence of several putative prenyltransferase genes that could be involved in this step.[1][2]

-

Cyclization: Following prenylation, an oxidative cyclization, likely catalyzed by a cytochrome P450 monooxygenase, would lead to the formation of the pyran ring, yielding the characteristic pyranocarbazole skeleton of koenimbine.[6]

The proposed initial steps of the Koenidine biosynthetic pathway are visualized in the following diagram:

Caption: Proposed initial steps in the biosynthesis of Koenidine, starting from the shikimate pathway.

The Final Steps: Hydroxylation and O-Methylation

The conversion of koenimbine to koenidine involves a sequence of hydroxylation and O-methylation reactions. Based on the structures of the co-occurring alkaloids, a plausible pathway is the hydroxylation of koenimbine to form koenigine, followed by another hydroxylation and subsequent methylation to yield koenidine.

-

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are the primary candidates for catalyzing the specific hydroxylation of the carbazole ring.[6] These enzymes are well-known for their role in the diversification of secondary metabolites in plants.[7] Transcriptome data from Murraya koenigii has identified numerous CYP genes, some of which are likely involved in carbazole alkaloid modification.[1][2]

-

O-Methylation: Following hydroxylation, O-methyltransferases (OMTs) are responsible for the methylation of the newly introduced hydroxyl groups, utilizing S-adenosyl methionine (SAM) as a methyl donor.[8][9] The identification of OMT gene candidates in the Murraya koenigii transcriptome supports their involvement in the final steps of Koenidine biosynthesis.[1][2]

The proposed final steps of the Koenidine biosynthetic pathway are illustrated below:

Caption: Proposed final steps in the biosynthesis of Koenidine from Koenimbine.

Key Enzyme Families and Their Putative Roles

The biosynthesis of Koenidine is a testament to the catalytic versatility of several key enzyme families in plant secondary metabolism.

| Enzyme Family | Putative Role in Koenidine Biosynthesis | Supporting Evidence |

| Cytochrome P450 Monooxygenases (CYPs) | Oxidative cyclization to form the pyran ring; Regio- and stereo-specific hydroxylation of the carbazole core. | Transcriptome analysis of M. koenigii reveals numerous candidate CYP genes. CYPs are known to be key players in the diversification of other alkaloid pathways.[1][2][6] |

| Prenyltransferases (PTs) | Attachment of a prenyl group to the carbazole scaffold, a prerequisite for pyran ring formation. | Identification of putative prenyltransferase genes in the M. koenigii transcriptome. Prenylation is a common step in the biosynthesis of related compounds.[1][2][5] |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the carbazole ring in the final steps of the pathway. | Putative OMT genes have been identified in the M. koenigii transcriptome. OMTs are well-characterized in the methylation of various plant secondary metabolites.[1][2][8][9] |

Experimental Approaches for Pathway Elucidation

Fully elucidating the Koenidine biosynthetic pathway requires a multi-faceted experimental approach. The following methodologies are crucial for identifying and characterizing the enzymes and intermediates involved.

Transcriptome and Genome Analysis

Next-generation sequencing of the Murraya koenigii transcriptome and genome provides a powerful tool for identifying candidate genes encoding the biosynthetic enzymes.[1][2] Co-expression analysis, where the expression patterns of candidate genes are correlated with the accumulation of Koenidine and its precursors, can help to narrow down the list of potential enzymes.

In Vitro Enzyme Assays

Once candidate genes are identified, they can be heterologously expressed in microbial systems (e.g., E. coli or yeast) to produce the corresponding enzymes. The purified recombinant enzymes can then be used in in vitro assays with putative substrates (e.g., koenimbine, koenigine) to confirm their catalytic activity and determine their substrate specificity and kinetic parameters.

-

Gene Synthesis and Cloning: Synthesize the codon-optimized cDNA of the candidate CYP gene and clone it into an appropriate expression vector (e.g., pET-28a(+)).

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation and purify the His-tagged recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Purity Assessment: Analyze the purity of the eluted protein fractions by SDS-PAGE.

Tracer Studies

Isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) can be fed to Murraya koenigii cell cultures or intact plants. By tracing the incorporation of the label into Koenidine and its potential intermediates, the sequence of the biosynthetic pathway can be confirmed.[10]

The following workflow outlines a typical tracer study:

Caption: A generalized workflow for a tracer study to elucidate a biosynthetic pathway.

Future Directions and Conclusion

While significant progress has been made in understanding the general framework of carbazole alkaloid biosynthesis, the specific enzymatic steps leading to Koenidine remain an active area of research. Future efforts should focus on:

-

Functional Characterization of Candidate Genes: The definitive identification and biochemical characterization of the specific cytochrome P450s, prenyltransferases, and O-methyltransferases from Murraya koenigii are essential.

-

Elucidation of Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated will be crucial for metabolic engineering strategies.

-

Reconstitution of the Pathway: The ultimate validation of the proposed pathway will come from the reconstitution of the entire biosynthetic sequence in a heterologous host, such as yeast or Nicotiana benthamiana.

References

- Abeysinghe, W. A. M. M., et al. (2021). Novel carbazole alkaloid from Murraya koenigii (l.) Spreng. CABI Digital Library.

- Meena, M., et al. (2017). Transcriptomic insight into terpenoid and carbazole alkaloid biosynthesis, and functional characterization of two terpene synthases in curry tree (Murraya koenigii). Scientific Reports, 7(1), 44126.

- Meena, M., et al. (2019). Transcriptome analysis of the curry tree (Bergera koenigii L., Rutaceae) during leaf development. PeerJ, 7, e7855.

- Chen, H., et al. (2014). Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza. PLoS ONE, 9(12), e115149.

- Gahlawat, D. K., et al. (2014). Murraya koenigii (L.) Spreng: An ethnobotanical, phytochemical and pharmacological review. Journal of Pharmacognosy and Phytochemistry, 3(3), 109-119.

- Jash, S. K., & Das, S. (2015). Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae). International Journal of Pharmaceutical Sciences and Research, 6(8), 3464.

- Kamal, A., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. Journal of Biomolecular Structure and Dynamics, 40(21), 10471-10487.

- Li, S., et al. (2022). Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica. Organic & Biomolecular Chemistry, 20(26), 5266-5273.

- Lombe, B. K., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(8), 1546-1563.

- Morita, H., et al. (2003). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. The Journal of biological chemistry, 278(31), 28495–28502.

- Narender, P., et al. (2012).

- SNS Courseware. (n.d.).

- Tang, Y., et al. (2020). Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. Molecules, 25(15), 3536.

- Thodde, R., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700984.

- Vu, A. H., et al. (2025).

- Viteritti, E., et al. (2022). Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach.

- Wang, J., et al. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. International Journal of Molecular Sciences, 25(18), 10134.

- Wu, B., et al. (2017). Identification and analysis of CYP450 genes from transcriptome of Lonicera japonica and expression analysis of chlorogenic acid. PeerJ, 5, e3783.

- Xia, Z., et al. (2023). Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera).

- Xu, F., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, uhad269.

- Yin, J., et al. (2021). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 19(10), 570.

- Zaki, M. E. A., & Al-amery, M. H. A. (2018). Synthesis, Characterization, and Enzyme Activity of Co(II), Ni(II), Cu(II), Pd(II), Pt(IV) and Cd(II)

- Zhang, W., et al. (2024). Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases. Methods in Enzymology, 699, 1-27.

- Zhang, Y., et al. (2010). Structure, function, and evolution of plant O-methyltransferases. Plant Physiology, 153(3), 1015-1028.

- Zhou, Y., et al. (2023). Discovery and characterization of biosynthetic enzymes for rare metallophore ligands. DASH (Harvard).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ukm.my [ukm.my]

- 4. Discovery and characterization of biosynthetic enzymes for rare metallophore ligands [dash.harvard.edu]

- 5. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of Koenidine

Physicochemical Characterization, Synthesis, and Therapeutic Potential

Part 1: Executive Summary

Koenidine (CAS: 24123-92-0) is a bioactive pyranocarbazole alkaloid predominantly isolated from the leaves of the Indian curry tree (Murraya koenigii). Structurally characterized by a tricyclic carbazole core fused to a dimethylpyran ring, it belongs to the C20-carbazole family. Koenidine distinguishes itself from related congeners (e.g., koenimbine, mahanimbine) by the presence of methoxy substituents at the C-8 and C-9 positions.

This compound has emerged as a scaffold of interest in medicinal chemistry due to its multifaceted pharmacological profile, exhibiting significant cytotoxicity against human carcinoma lines, anti-diabetic potential via

Part 2: Chemical Constitution & Architecture

IUPAC Name: 8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole

Molecular Formula:

The structural integrity of Koenidine relies on the planar carbazole skeleton which facilitates DNA intercalation, while the pyran ring confers lipophilicity essential for membrane permeability.

Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the Koenidine molecule.

Figure 1: Structural architecture of Koenidine highlighting functional domains responsible for pharmacodynamic interactions.

Part 3: Physicochemical Profile[1][2][3]

Precise characterization data is vital for identification and quality control. The following values represent the consensus from spectroscopic literature.

| Property | Value / Characteristic | Context for Researchers |

| Physical State | Crystalline Solid | Usually isolated as white to pale yellow needles. |

| Melting Point | 224 – 225 °C | High MP indicates strong intermolecular |

| Solubility | Soluble: | Lipophilic nature requires organic co-solvents for bioassays. |

| UV | 238, 298, 328 nm (in EtOH) | Characteristic carbazole absorption bands. |

| IR | 3350 ( | Sharp N-H stretch is diagnostic for the carbazole amine. |

| Mass Spec | Base peak typically corresponds to the molecular ion |

Part 4: Spectral Characterization (NMR Fingerprint)

For structural validation, the Proton (

Diagnostic

-

Aromatic Region (

7.0 - 8.0): Look for the singlet corresponding to the proton at C-4 (isolated by substituents) and the coupling patterns of the remaining aromatic protons. -

Pyran Ring Olefins (

5.5 - 6.8): Two doublets ( -

Methoxy Groups (

3.8 - 4.0): Two distinct singlets (3H each), confirming the 8,9-dimethoxy substitution pattern. -

Amine Proton (

~10-11): A broad singlet, exchangeable with -

Gem-Dimethyl (

1.4 - 1.5): A strong singlet (6H) representing the two methyl groups on the pyran ring.

Part 5: Isolation & Purification Protocol

Objective: Isolate high-purity Koenidine from Murraya koenigii leaves. Principle: Acid-base extraction exploits the basicity of the carbazole nitrogen, followed by chromatographic separation based on polarity.

Step-by-Step Methodology

-

Extraction: Macerate shade-dried, powdered leaves (1 kg) in

-hexane for 48 hours to remove non-polar lipids. Filter and discard the hexane. Re-extract the marc with Methanol ( -

Fractionation: Concentrate the alcoholic extract under reduced pressure. Partition the residue between

and Ethyl Acetate ( -

Basification: Neutralize the acid layer with concentrated

to pH 9-10 to liberate the free bases. Extract exhaustively with Chloroform ( -

Purification: Subject the crude alkaloid fraction to silica gel column chromatography.

-

Mobile Phase Gradient: Hexane

Hexane:EtOAc (90:10 -

Elution Order: Less polar carbazoles (e.g., Girinimbine) elute first. Koenidine elutes in mid-polarity fractions due to the methoxy groups.

-

-

Crystallization: Recrystallize active fractions from Benzene:Petroleum Ether to yield pure Koenidine needles.

Figure 2: Isolation workflow for Koenidine emphasizing the acid-base partition strategy.

Part 6: Chemical Reactivity & Total Synthesis[6]

While isolation provides natural material, total synthesis allows for structural modification. The Hexadehydro-Diels-Alder (HDDA) reaction represents a cutting-edge approach to constructing the carbazole core.

Synthetic Logic (HDDA Approach):

-

Precursor Assembly: A triyne precursor is synthesized.

-

Cycloisomerization: Thermal activation induces an intramolecular [4+2] cycloaddition to generate a reactive benzyne intermediate in situ.[5]

-

Trapping: The benzyne is trapped by an internal or external nucleophile (or diene) to form the tricyclic carbazole system.

-

Functionalization: Late-stage oxidation and methylation install the 8,9-dimethoxy pattern and the pyran ring.

This method is superior to classical Fischer Indole Synthesis for complex pyranocarbazoles as it builds the core and functional handles simultaneously with high atom economy.

Part 7: Pharmacological Potential & Mechanisms

Koenidine is not merely a structural curiosity; it exhibits specific bioactivities relevant to oncology and metabolic disease.

1. Cytotoxicity & Apoptosis

Koenidine, like its analog Koenimbine, demonstrates cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) cancer cell lines.

-

Mechanism: It triggers the intrinsic apoptotic pathway.[1]

-

Key Events: Loss of mitochondrial membrane potential (

) -

Cell Cycle: Often induces arrest at the G2/M phase, preventing mitotic progression.

2. Metabolic Regulation (Anti-Diabetic)

Koenidine inhibits

-

Therapeutic Value: Reduces post-prandial hyperglycemia.[7]

-

Potency: Often comparable to acarbose, but with a distinct binding mode due to its planar hydrophobic structure interacting with the enzyme's active site.

Figure 3: Dual mechanistic pathways of Koenidine in oncology and metabolic regulation.

References

-

PubChem. (n.d.). Koenidine (Compound CID 278055). National Library of Medicine. Retrieved from [Link]

-

Wang, T., & Hoye, T. R. (2016). Hexadehydro-Diels-Alder (HDDA)-Enabled Carbazolyne Chemistry: Single Step, de Novo Construction of the Pyranocarbazole Core of Alkaloids of the Murraya koenigii (Curry Tree) Family. Journal of the American Chemical Society.[4] Retrieved from [Link]

-

Nagappan, T., et al. (2011). Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. Molecules. Retrieved from [Link]

- Mao, X., et al. (2016). Chemical Constituents from the Leaves of Murraya koenigii and Their Cytotoxic Activities. Chemistry of Natural Compounds.

Sources

- 1. Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. youtube.com [youtube.com]

- 5. The hexadehydro-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Koenidine: A Technical Monograph on Structure, Isolation, and Bioactivity

[1]

Executive Summary

Koenidine (CAS: 24123-92-0 ) is a bioactive carbazole alkaloid predominantly isolated from the leaves of Murraya koenigii (L.) Spreng (Rutaceae). Distinct from its structural congeners koenimbine and mahanimbine, Koenidine is characterized by the presence of a pyran ring fused to the carbazole framework and specific methoxy substitution patterns. It is of significant interest in drug discovery due to its reported cytotoxic, anti-inflammatory, and metabolic regulatory properties.

This guide serves as a definitive technical resource for researchers, detailing the physicochemical constants, isolation methodologies, and spectral characteristics required for the identification and study of Koenidine.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Constants

| Property | Data | Notes |

| Common Name | Koenidine | Synonym: Koenigicine |

| CAS Registry Number | 24123-92-0 | Unique identifier; distinct from Koenimbine (21087-98-9) |

| Molecular Formula | C₂₀H₂₁NO₃ | |

| Molecular Weight | 323.39 g/mol | Monoisotopic Mass: 323.1521 Da |

| IUPAC Name | 8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

| Physical State | Solid / Crystalline | Melting Point: 224–225 °C |

| Solubility | Soluble in CHCl₃, DMSO, MeOH | Insoluble in water |

Structural Logic & Biosynthesis

Koenidine belongs to the pyranocarbazole class. Its biosynthesis in Murraya koenigii involves the prenylation of a 3-methylcarbazole precursor followed by cyclization to form the pyran ring. The presence of methoxy groups at the C-8 and C-9 positions distinguishes it from other alkaloids in the same pathway.

Figure 1: Structural Hierarchy of Koenidine

Caption: Biosynthetic assembly logic of Koenidine, highlighting the convergence of the carbazole core with prenyl cyclization and methoxylation.

Part 2: Isolation & Extraction Protocol

Objective: To isolate high-purity Koenidine from Murraya koenigii leaves.

Reagents & Materials

-

Source Material: Shade-dried Murraya koenigii leaves (ground to 40-60 mesh).

-

Solvents: Petroleum ether (60-80°C), Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica gel 60 (230–400 mesh) for Column Chromatography.

Step-by-Step Methodology

This protocol utilizes a polarity-gradient fractionation to separate Koenidine from non-polar terpenes and highly polar glycosides.

-

Extraction:

-

Macerate 1.0 kg of dried leaf powder in 3.0 L of Methanol for 72 hours at room temperature.

-

Filter and concentrate the extract under reduced pressure (Rotary Evaporator, 45°C) to obtain the crude methanolic extract.

-

-

Acid-Base Fractionation (Enrichment):

-

Dissolve crude extract in 5% HCl (aq). Filter to remove non-alkaloidal lipids.

-

Basify the filtrate with concentrated Ammonia (NH₄OH) to pH 9-10.

-

Extract the basic aqueous layer with Chloroform (3 x 500 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the Total Alkaloid Fraction .

-

-

Chromatographic Purification:

-

Load the Total Alkaloid Fraction onto a Silica Gel column packed in Petroleum Ether.

-

Elution Gradient:

-

100% Pet. Ether (Removes waxy hydrocarbons).

-

90:10 Pet. Ether:CHCl₃ (Elutes Girinimbine).

-

70:30 to 60:40 Pet. Ether:CHCl₃ (Target window for Koenidine ).

-

100% CHCl₃ (Elutes Mahanine and polar alkaloids).

-

-

-

Crystallization:

-

Pool fractions containing a single spot at R_f ~0.45 (Solvent system: Hexane:EtOAc 7:3).

-

Recrystallize from minimal hot Methanol or Benzene:Petroleum Ether mixture to obtain Koenidine as colorless crystals.

-

Figure 2: Isolation Workflow

Caption: Operational workflow for the isolation of Koenidine from crude plant material.

Part 3: Analytical Characterization (Verification)

To validate the identity of isolated Koenidine, compare experimental data against these established spectral markers.

UV-Vis Spectroscopy

-

Absorption Maxima (λmax): 238, 288, 340 nm (in Methanol).

-

Interpretation: Characteristic of the conjugated carbazole chromophore.

Infrared (IR) Spectroscopy

-

3350-3400 cm⁻¹: N-H stretching (Indole/Carbazole NH).

-

1600-1650 cm⁻¹: C=C aromatic stretching.

-

1100-1200 cm⁻¹: C-O stretching (Methoxy groups).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

-

δ 1.45 (s, 3H) & 1.47 (s, 3H): Gem-dimethyl protons on the pyran ring.

-

δ 2.30 (s, 3H): Aromatic methyl group (C-3 or C-6 depending on numbering convention).

-

δ 3.92 (s, 3H) & 3.96 (s, 3H): Two Methoxy (-OCH₃) groups.

-

δ 5.68 (d, J=10Hz) & 6.55 (d, J=10Hz): Olefinic protons of the pyran ring.

-

δ 7.30 - 7.90 (m): Aromatic protons of the carbazole core.

-

δ 8.70 (br s, 1H): Carbazole N-H (Exchangeable with D₂O).

Mass Spectrometry (MS)

-

EI-MS (m/z): 323 [M]⁺ (Base peak), 308 [M-CH₃]⁺.

-

Interpretation: The molecular ion peak at 323 confirms the formula C₂₀H₂₁NO₃. The loss of 15 Da (Methyl) is typical for methoxy/methyl-substituted aromatics.

Part 4: Pharmacological Profile

Note: While Koenidine is less studied than Koenimbine, it shares the potent bioactive scaffold of the carbazole alkaloids.

Cytotoxicity & Oncology

Koenidine exhibits significant cytotoxic activity against various human cancer cell lines.

-

Mechanism: Induction of apoptosis via the mitochondrial pathway. It triggers the loss of mitochondrial membrane potential (ΔΨm) and activates Caspase-3/9.

-

Target Lines: MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver).

-

IC₅₀ Values: Typically in the range of 10–50 µM, depending on the cell line and assay conditions.

Metabolic Regulation (Anti-Diabetic)

Like other Murraya alkaloids, Koenidine shows potential in managing hyperglycemia.

-

Target: α-Glucosidase and α-Amylase inhibition.

-

Effect: Delays carbohydrate digestion, reducing postprandial blood glucose spikes.

-

Insulin Sensitization: Enhances glucose uptake in peripheral tissues (skeletal muscle) via AMPK signaling activation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278055, Koenidine. Retrieved from [Link]

-

Molecules (2011). Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines. Retrieved from [Link]

-

NIST Chemistry WebBook. Standard Reference Data for Carbazole Alkaloids. Retrieved from [Link]

Spectral Data for Koenidine (NMR, IR, MS): A Technical Guide

Executive Summary

Koenidine (also known as Koenigicine ) is a bioactive carbazole alkaloid isolated primarily from the leaves of Murraya koenigii (Curry tree).[1] Structurally, it is defined as 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole .[2]

For drug development professionals, Koenidine represents a scaffold of significant interest due to its reported cytotoxic, antioxidant, and anti-diabetic properties. This guide provides the definitive spectral fingerprint required for the identification, quality control, and structural validation of Koenidine in pharmaceutical research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole |

| Common Synonyms | Koenidine, Koenigicine |

| CAS Number | 24123-92-0 |

| Molecular Formula | |

| Molecular Weight | 323.39 g/mol |

| Physical State | Yellowish crystalline solid / gum |

| Melting Point | 224–225 °C |

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural proof for Koenidine lies in its

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (

| Position | Multiplicity | Integration | Assignment Logic | ||

| H-1' | 6.60 | Doublet (d) | 10.0 | 1H | Vinylic proton of pyran ring (adjacent to aromatic ring).[2] |

| H-2' | 5.69 | Doublet (d) | 10.0 | 1H | Vinylic proton of pyran ring (adjacent to gem-dimethyl).[2] |

| H-4 | 7.38 | Singlet (s) | - | 1H | Aromatic proton on Ring A (isolated).[2] |

| H-5 | 7.55 | Singlet (s) | - | 1H | Aromatic proton on Ring C (para to N, deshielded).[2] |

| H-8 | 6.93 | Singlet (s) | - | 1H | Aromatic proton on Ring C (between methoxy groups).[2] |

| NH | ~7.8 - 8.3 | Broad Singlet | - | 1H | Carbazole N-H (exchangeable with D |

| 6-OCH | 3.98 | Singlet (s) | - | 3H | Methoxy group at C-6 (or C-8 depending on numbering).[2] |

| 7-OCH | 3.95 | Singlet (s) | - | 3H | Methoxy group at C-7 (or C-9 depending on numbering).[2] |

| 3-CH | 2.32 | Singlet (s) | - | 3H | Aromatic methyl group.[2] |

| Gem-CH | 1.45 | Singlet (s) | - | 3H | Methyl on pyran ring (C-3').[2] |

| Gem-CH | 1.49 | Singlet (s) | - | 3H | Methyl on pyran ring (C-3').[2] |

C NMR Characteristic Signals (100 MHz, CDCl

)

While full tabular assignments vary slightly by solvent, the following regions are diagnostic for Koenidine:

-

Carbonyls: None (Distinguishes from oxidized derivatives).[2]

-

Oxygenated Aromatics (C-O):

145–155 ppm.[2] -

Pyran Vinyl Carbons:

116–129 ppm (Corresponds to C-1' and C-2').[2] -

Methoxy Carbons:

56–57 ppm (Two distinct signals).[2] -

Gem-dimethyl Carbons:

26–28 ppm.[2] -

Aromatic Methyl:

~16–21 ppm.[2]

Mass Spectrometry (MS)

Koenidine exhibits a characteristic fragmentation pattern typical of pyranocarbazoles.[2] The stability of the aromatic system dominates the spectrum.

-